Regioselectivity in Fischer Indole Synthesis: 2,6-Dichloro vs. 2,4-Dichloro Substitution
The 2,6-dichloro substitution pattern directs regioselective cyclization during Fischer indole synthesis. While both 2,6- and 2,4-dichlorophenylhydrazines can form indoles, the 2,6-isomer yields a 4,7-disubstituted indole product due to steric hindrance from the ortho-chlorine atoms, whereas the 2,4-isomer predominantly yields the 4,6-disubstituted indole [1].
| Evidence Dimension | Indole Product Substitution Pattern |
|---|---|
| Target Compound Data | 4,7-disubstituted indole (predicted) |
| Comparator Or Baseline | 2,4-Dichlorophenylhydrazine yields 4,6-disubstituted indole |
| Quantified Difference | Regioisomeric product distribution; exact yield ratios not quantified in source |
| Conditions | Fischer indole synthesis conditions (theoretical/mechanistic study) |
Why This Matters
Different regioselectivity leads to structurally distinct final products, which is critical for medicinal chemists aiming for specific target engagement or patentable novelty.
- [1] ScienceDirect. (n.d.). Phenylhydrazine. (Topic page referencing regioselectivity in Fischer indole synthesis). View Source
